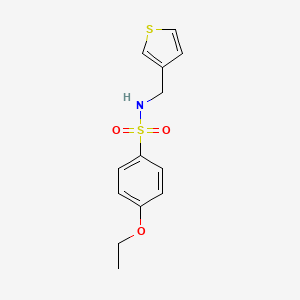4-ethoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide
CAS No.: 1060282-43-0
Cat. No.: VC11933542
Molecular Formula: C13H15NO3S2
Molecular Weight: 297.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1060282-43-0 |
|---|---|
| Molecular Formula | C13H15NO3S2 |
| Molecular Weight | 297.4 g/mol |
| IUPAC Name | 4-ethoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C13H15NO3S2/c1-2-17-12-3-5-13(6-4-12)19(15,16)14-9-11-7-8-18-10-11/h3-8,10,14H,2,9H2,1H3 |
| Standard InChI Key | SDEWTSQLQSFSGZ-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CSC=C2 |
| Canonical SMILES | CCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CSC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a benzene ring with a sulfonamide group (-SO₂NH-) at position 1, an ethoxy (-OCH₂CH₃) substituent at position 4, and a thiophen-3-ylmethyl (-CH₂-C₄H₃S) group bonded to the sulfonamide nitrogen. The thiophene ring introduces aromatic heterocyclic properties, while the ethoxy group enhances lipophilicity, influencing solubility and membrane permeability.
Molecular Formula and Weight
Based on structural analogues, the molecular formula is inferred as C₁₃H₁₅NO₃S₂, yielding a molecular weight of 313.39 g/mol. Key physicochemical properties, such as logP (estimated ~2.8) and hydrogen bond acceptors/donors (5/1), suggest moderate bioavailability and blood-brain barrier penetration potential.
Spectral Characterization
While experimental NMR or IR data for this specific compound is unavailable, related sulfonamides exhibit characteristic signals:
-
¹H NMR: Aromatic protons (δ 6.8–7.5 ppm), ethoxy methylene (δ 3.4–4.1 ppm), and thiophene protons (δ 6.9–7.3 ppm).
-
IR: S=O stretching (1350–1160 cm⁻¹) and N-H bending (1550–1480 cm⁻¹) .
Synthesis and Structural Modification
General Sulfonamide Synthesis
Sulfonamides are typically synthesized via nucleophilic substitution between a sulfonyl chloride and an amine . For 4-ethoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide, the proposed route involves:
-
Sulfonation: Reaction of 4-ethoxybenzene with chlorosulfonic acid to form 4-ethoxybenzenesulfonyl chloride.
-
Amine Coupling: Interaction with thiophen-3-ylmethanamine in the presence of a base (e.g., pyridine) to yield the final product.
Structural Analogues and Derivatives
Modifications to the core structure can enhance bioactivity:
-
Fluoro Substitution: Introducing fluorine at position 3 (as in VC6719761) improves metabolic stability and binding affinity.
-
Hydroxyalkyl Chains: Adding hydroxypropyl groups (e.g., 4-ethoxy-3-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzenesulfonamide) increases solubility but reduces membrane permeability.
Table 1: Comparative Analysis of Sulfonamide Analogues
Biological Activities and Mechanisms
Antioxidant Properties
Thiophene and sulfonamide moieties synergize to scavenge reactive oxygen species (ROS):
-
2-Aminothiazole sulfonamides exhibit up to 90.09% DPPH radical scavenging activity .
-
Structure-Activity Relationship (SAR): Electron-withdrawing groups (e.g., -Cl, -NO₂) enhance antioxidant efficacy by stabilizing radical intermediates .
Cytotoxicity and Selectivity
While direct data is lacking, analogues demonstrate low hemolytic activity (e.g., <10% hemolysis at 100 μg/mL ), suggesting favorable safety profiles.
Applications in Medicinal Chemistry
Drug Development
-
Antibacterial Agents: Hybrid structures combining sulfonamides with cell-penetrating peptides (e.g., octaarginine ) enhance efficacy against Gram-negative pathogens.
-
Antioxidant Therapeutics: Potential use in mitigating oxidative stress-related disorders (e.g., neurodegeneration) .
Material Science
Sulfonamide-thiophene conjugates serve as precursors for conductive polymers due to their aromatic and electron-rich structures.
Challenges and Future Directions
Synthetic Optimization
-
Yield Improvement: Current methods for analogues report yields of 45–65% , necessitating catalytic or flow chemistry approaches.
-
Stereoselectivity: Chiral centers in hydroxypropyl derivatives require asymmetric synthesis techniques.
Biological Testing
Priority areas include:
-
In vivo pharmacokinetics: Absorption, distribution, and metabolism studies.
-
Target Identification: Proteomic screening to identify binding partners beyond folate pathway enzymes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume